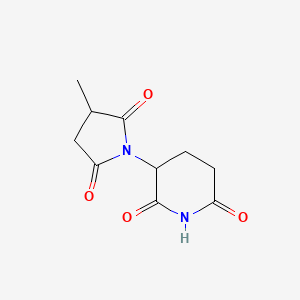

3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- Application : Novel substituted piperidine-2,6-dione derivatives have been developed to reduce the expression of the widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) expression. Elevated HbF levels can ameliorate symptoms in SCD and β-thalassemia patients .

- Action : Selectively and dose-dependently degrades KRAS G12D/V and MDM2 proteins, suppressing their signaling without non-specific cytotoxic effects .

- Method : Piperidine derivatives facilitate one-pot functionalization of unsaturated intermediates, streamlining complex synthetic processes that typically require multiple steps .

Sickle Cell Disease and β-Thalassemia Treatment

Targeted Protein Degradation

One-Pot Functionalization of Unsaturated Intermediates

Chemical Compound for Laboratory Experiments

Mechanism of Action

Target of Action

The primary target of the compound 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione is the Widely Interspaced Zinc Finger Motifs (WIZ) protein . This protein plays a significant role in the regulation of gene expression and is involved in various biological processes.

Mode of Action

3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione interacts with the WIZ protein, leading to a reduction in its expression levels . This interaction results in the induction of fetal hemoglobin (HbF) protein expression levels .

Biochemical Pathways

The compound 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione affects the pathway involving the WIZ protein and HbF. The reduction in WIZ protein expression levels leads to an increase in HbF protein expression levels . This change in protein expression levels can have downstream effects on various biological processes, including the amelioration of symptoms in sickle cell disease and β-thalassemia patients .

Result of Action

The result of the action of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione is a reduction in the expression levels of the WIZ protein and an increase in the expression levels of the HbF protein . This change in protein expression levels can lead to the amelioration of symptoms in patients with sickle cell disease and β-thalassemia .

properties

IUPAC Name |

3-(3-methyl-2,5-dioxopyrrolidin-1-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-5-4-8(14)12(10(5)16)6-2-3-7(13)11-9(6)15/h5-6H,2-4H2,1H3,(H,11,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHVPICKGBYKTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)N(C1=O)C2CCC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-1-benzyl-3-(((3-chloro-4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2705111.png)

![2-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2705116.png)

![9-Phenyl-6-[3-(trifluoromethoxy)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2705119.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2705121.png)

![5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2705122.png)

![N-(p-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2705124.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2705130.png)